

Bizine: A Potent and Selective LSD1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bizine*

Cat. No.: *B1473834*

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Introduction

Bizine, also known by its chemical name N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide, is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).^{[1][2][3]} LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers and neurodegenerative diseases, making it an attractive therapeutic target. **Bizine**, a phenelzine analog, has emerged as a potent and selective tool for studying the biological functions of LSD1 and as a potential lead compound for drug development.^{[2][4]}

Mechanism of Action

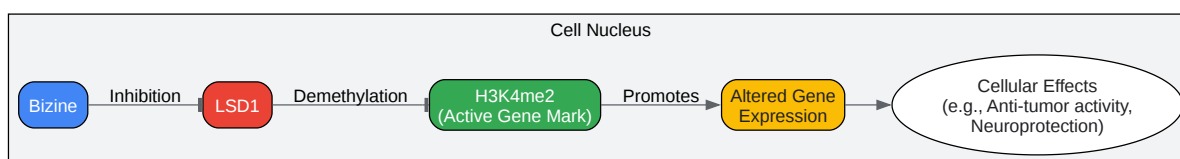
Bizine exerts its biological effects through the potent and selective inhibition of the histone demethylase LSD1.^{[1][4]} The primary mechanism of action involves the formation of a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme, leading to its irreversible inactivation. This inhibition of LSD1 leads to an increase in the methylation levels of its substrates, primarily dimethylated histone H3 at lysine 4 (H3K4me2).^[2] The accumulation of H3K4me2 at gene promoters is associated with changes in gene expression, which in turn can modulate cellular processes such as proliferation, differentiation, and survival.

The inhibitory activity and selectivity of **Bizine** have been quantified in various biochemical and cellular assays. The following table summarizes the available quantitative data on the potency and selectivity of **Bizine**.

Parameter	Value	Description
Ki	59 nM	Inhibitory constant, a measure of the potency of an inhibitor. [4]
Selectivity	23-fold vs. MAO A	Selectivity for LSD1 over Monoamine Oxidase A.[2]
63-fold vs. MAO B	Selectivity for LSD1 over Monoamine Oxidase B.[2]	
>100-fold vs. LSD2	Selectivity for LSD1 over Lysine-Specific Demethylase 2.[2]	
EC50	~2 μ M	Effective concentration to induce 50% of maximal response (bulk histone H3K4 dimethylation in LNCaP cancer cells).[2]

Signaling Pathway

The mechanism of action of **Bizine** can be visualized as an interruption of the LSD1-mediated demethylation process, leading to alterations in gene expression.

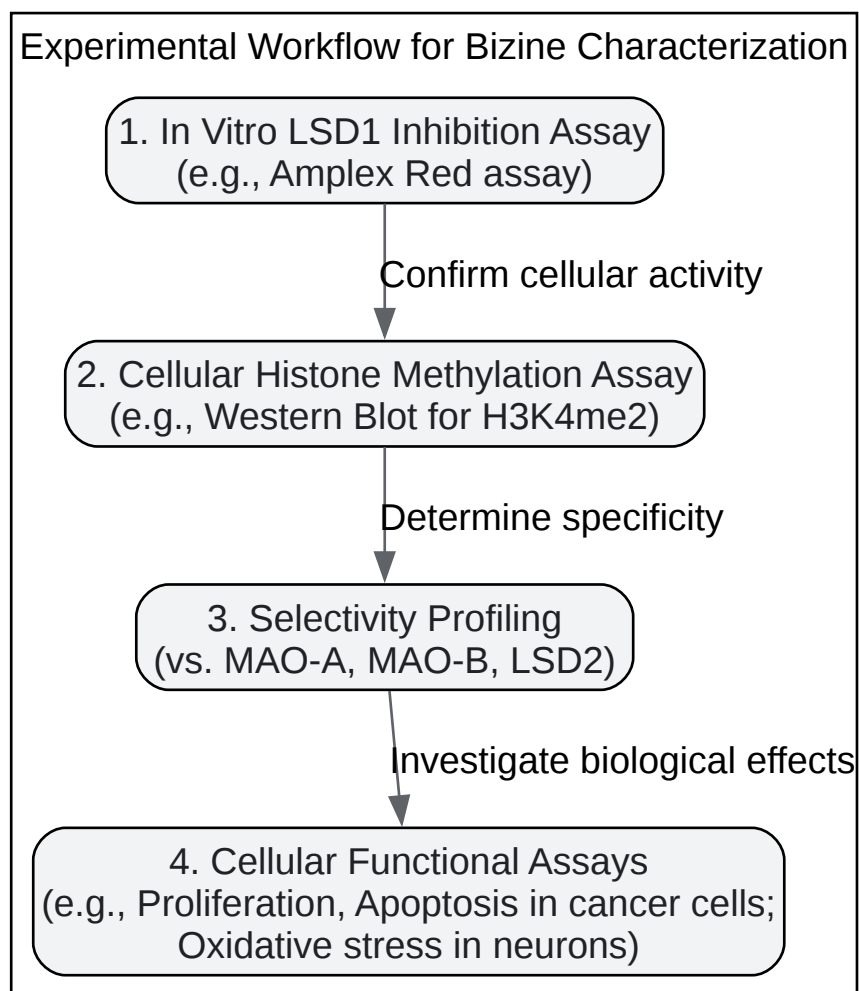


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Caption: Mechanism of **Bizine** action in the cell nucleus.

Experimental Protocols

While the precise, detailed experimental protocols for the characterization of **Bizine** are not publicly available in the searched literature, a general workflow for assessing the activity of an LSD1 inhibitor like **Bizine** can be outlined.



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Caption: General experimental workflow for characterizing an LSD1 inhibitor.

Biological Effects

The inhibition of LSD1 by **Bizine** has been shown to have significant biological consequences in different cellular contexts:

- Cancer Cells: **Bizine** can modulate bulk histone methylation in cancer cells, suggesting its potential as an anti-cancer agent.[1][4] By increasing H3K4me2, **Bizine** can alter the expression of genes involved in tumor growth and survival.
- Neurons: **Bizine** has demonstrated neuroprotective effects.[4] At a concentration of 0.5 μM , it has been shown to protect neurons exposed to oxidative stress, indicating a potential therapeutic application in neurodegenerative diseases.[2]

Conclusion

Bizine is a potent and selective inhibitor of LSD1 with demonstrated activity in both cancer cell and neuronal models. Its ability to modulate histone methylation and protect neurons from oxidative stress highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting epigenetic mechanisms. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

Disclaimer: The information provided in this document is for research and informational purposes only and is based on publicly available data. The detailed experimental protocols and comprehensive signaling pathway information were not available in the public domain at the time of this writing.

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